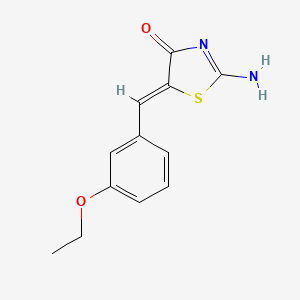![molecular formula C23H28N6O2 B5070022 N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5070022.png)
N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide” is a complex organic compound. It contains several functional groups, including a pyrazole ring, a piperidine ring, and an amide group . Pyrazole derivatives have been known to exhibit a broad range of chemical and biological properties, making them important in the development of new drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, a piperidine ring, and an amide group . The pyrazole ring is a five-membered heterocyclic ring containing two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom . The amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions . They can also undergo oxidative cyclization reactions and N-arylation reactions .Mechanism of Action
properties
IUPAC Name |
N-[2-[1-(5-ethyl-2-methylpyrazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-4-17-15-20(27(3)26-17)23(31)28-13-10-18(11-14-28)29-21(9-12-24-29)25-22(30)19-8-6-5-7-16(19)2/h5-9,12,15,18H,4,10-11,13-14H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIBMVBJMQIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5069939.png)
![2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol](/img/structure/B5069946.png)
![dimethyl 5-{[(2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B5069954.png)
![ethyl (2-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5069964.png)

![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5069972.png)
![1,3-bis{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5069980.png)


![N-allyl-2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B5070007.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5070030.png)
![N-[4-(4-bromophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B5070031.png)
![N-benzyl-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5070052.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5070060.png)